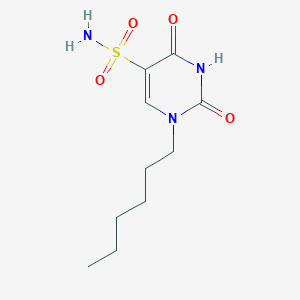
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
作用機序
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide targets the mitochondrial TCA cycle, which is essential for energy production in cancer cells. It inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). By inhibiting these enzymes, N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide disrupts the energy production in cancer cells, leading to apoptosis and decreased cell proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the TCA cycle, leading to decreased ATP production and decreased cell proliferation. N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One of the advantages of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is its specificity for cancer cells, which minimizes the side effects on normal cells. It has also shown efficacy against a variety of cancer types, making it a promising candidate for further development. However, the limitations of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide include its relatively low solubility and stability, which may affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the development of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, including the optimization of its pharmacokinetics and pharmacodynamics, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. Combination therapy with chemotherapy and radiation therapy is also a promising avenue for further investigation. Additionally, the development of analogs and derivatives of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide may lead to improved efficacy and reduced toxicity.
合成法
The synthesis of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide involves several steps, including the condensation of N-cyclopentylthiophene-2-carboxamide with N-methylphenylsulfonyl chloride, followed by the addition of sodium methoxide and the subsequent hydrolysis of the resulting sulfonamide. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown efficacy against a variety of cancer types, including pancreatic, lung, breast, and ovarian cancer. N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the levels of ATP in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-cyclopentylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-19(24(21,22)14-9-3-2-4-10-14)15-11-12-23-16(15)17(20)18-13-7-5-6-8-13/h2-4,9-13H,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBHZPSWZPDCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



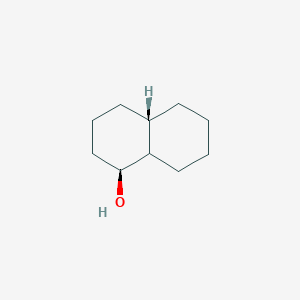
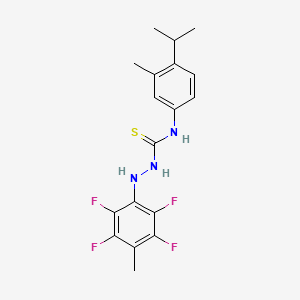


![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)

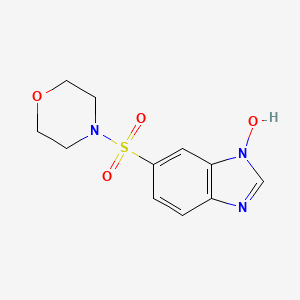
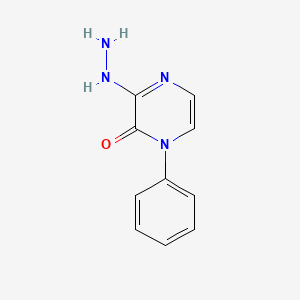
![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)
